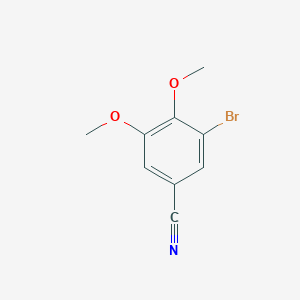

3-Bromo-4,5-dimethoxybenzonitrile

描述

Significance of the Benzonitrile (B105546) Scaffold in Chemical Synthesis and Functional Materials

The benzonitrile scaffold is a cornerstone in modern organic synthesis and the development of functional materials. acs.org The nitrile group is highly valued for its ability to be converted into a variety of other functional groups, including amines, amides, and carboxylic acids. atamankimya.comnumberanalytics.comwikipedia.org This versatility makes benzonitriles crucial intermediates in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com

In the pharmaceutical industry, the benzonitrile moiety is a key structural element in numerous drug molecules, contributing to their biological activity. acs.orgnih.gov They are used in the synthesis of therapeutics for a range of conditions, including cancer and infectious diseases. numberanalytics.comnih.gov Beyond pharmaceuticals, benzonitriles are integral to the production of agrochemicals, dyes, pigments, and specialty resins. atamankimya.comnumberanalytics.comnih.gov Their properties also make them useful as solvents for certain reactions and polymers. atamankimya.comwikipedia.orgacs.org Furthermore, benzonitrile ligands can form labile coordination complexes with transition metals, which serve as valuable synthetic intermediates. atamankimya.comwikipedia.org

Overview of Halogenated and Alkoxy-Substituted Aromatic Nitriles

The introduction of halogen and alkoxy substituents onto the aromatic ring of benzonitriles significantly influences their chemical properties and reactivity. fiveable.me

Halogenated Aromatic Nitriles: Halogenation, the substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine), is a fundamental reaction in aromatic chemistry. libretexts.org The electron-withdrawing nature of halogens alters the electronic environment of the aromatic ring, affecting its reactivity in subsequent reactions like electrophilic aromatic substitution. fiveable.me The carbon-halogen bond also provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This makes halogenated benzonitriles versatile building blocks in organic synthesis.

Alkoxy-Substituted Aromatic Nitriles: Alkoxy groups (-OR, where R is an alkyl group) are electron-donating substituents. Their presence on the benzonitrile ring increases the electron density of the aromatic system. Methoxy (B1213986) groups (-OCH₃) are a common example. The position of alkoxy groups influences the regioselectivity of further reactions. These compounds are valuable intermediates, particularly in medicinal chemistry, where the alkoxy groups can be crucial for binding to biological targets and influencing the pharmacokinetic properties of a molecule. researchgate.net

The combination of both halogen and alkoxy substituents on a benzonitrile scaffold, as seen in 3-Bromo-4,5-dimethoxybenzonitrile, creates a unique molecule with a specific set of electronic and steric properties, offering diverse possibilities for synthetic transformations.

Research Context for this compound

This compound is a substituted aromatic nitrile that serves as a building block in organic synthesis. Its structural features—a bromine atom and two methoxy groups on the benzonitrile framework—make it a useful intermediate for creating more complex molecules.

One of the reported synthetic routes to this compound involves starting from its corresponding aldehyde, 3-Bromo-4,5-dimethoxybenzaldehyde (B129006) (also known as 5-bromoveratraldehyde). nih.gov This conversion from an aldehyde to a nitrile can be achieved using reagents like hydroxylamine (B1172632) hydrochloride.

While direct applications of this compound are not extensively documented in the provided search results, the utility of closely related structures highlights its potential research value. For instance, the isomeric compound 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a key intermediate in the synthesis of Ivabradine, a medication used for treating heart conditions. innospk.comgoogle.com This underscores the importance of brominated and dimethoxylated phenylnitrile scaffolds in pharmaceutical development.

Furthermore, other substituted bromobenzonitriles are actively investigated. For example, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, which shares a similar substitution pattern, has been explored as an intermediate for compounds with potential anti-cancer and anti-inflammatory properties. The structural similarities suggest that this compound could also be a valuable precursor for novel, biologically active compounds.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₈BrNO₂ |

| IUPAC Name | This compound |

| Monoisotopic Mass | 240.97385 Da |

| SMILES | COC1=C(C(=CC(=C1)C#N)Br)OC |

| InChIKey | PTCVIEQABWPBTA-UHFFFAOYSA-N |

Structure

2D Structure

属性

IUPAC Name |

3-bromo-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVIEQABWPBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352802 | |

| Record name | 3-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781654-31-7 | |

| Record name | 3-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4,5 Dimethoxybenzonitrile

Direct Synthetic Approaches

Direct approaches aim to introduce the key functional groups onto the benzene (B151609) ring, culminating in the final nitrile product.

This strategy involves the direct bromination of a dimethoxybenzonitrile precursor. The success of this approach hinges on controlling the position of the incoming bromine atom, a concept known as regioselectivity.

The regioselectivity of electrophilic aromatic bromination is governed by the electronic effects of the substituents already present on the aromatic ring. nih.govresearchgate.net In a potential precursor like 3,4-dimethoxybenzonitrile (B145638) (veratronitrile), the two methoxy (B1213986) groups (-OCH₃) are activating, ortho-, para-directing groups, while the nitrile group (-CN) is a deactivating, meta-directing group. The combined influence of these groups dictates that the incoming electrophile (Br⁺) will be directed to a specific, electronically favored position on the ring. nih.gov

Achieving the desired 3-bromo substitution pattern on a 4,5-dimethoxybenzonitrile framework requires careful selection of the precursor and reaction conditions. The bromination of electron-rich aromatic systems can be accomplished using various brominating agents. organic-chemistry.orgwku.edu

Table 1: Common Reagents for Electrophilic Aromatic Bromination

| Reagent/System | Description | Source(s) |

| N-Bromosuccinimide (NBS) | A versatile and widely used reagent for selective bromination, often activated by an acid catalyst or silica (B1680970) gel. | nih.govmdpi.com |

| Bromine (Br₂) | The classical reagent, often used with a Lewis acid catalyst, though its use can be less selective. | researchgate.net |

| Tribromoisocyanuric acid (TBCA) | An efficient reagent for brominating moderately deactivated arenes at room temperature in trifluoroacetic acid. | organic-chemistry.org |

| Ammonium (B1175870) Bromide / Oxone® | A greener approach using an bromide salt as the bromine source with an oxidant, proceeding at ambient temperature. | organic-chemistry.org |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | A reagent for regioselective bromination of aromatic compounds under mild conditions, yielding excellent results. | organic-chemistry.org |

This table is interactive. You can sort and filter the data.

Theoretical calculations and experimental verification on various substituted aromatics have shown that the interplay between activating and deactivating groups provides a reliable prediction of the bromination outcome. nih.govresearchgate.net For instance, in 3-methoxybenzaldehyde, bromination occurs para to the activating methoxy group. nih.gov Similar principles would apply to the synthesis of a brominated dimethoxybenzonitrile precursor.

To maximize the yield of the target isomer and minimize the formation of unwanted byproducts, optimization of reaction conditions is crucial. Key parameters include the choice of solvent, catalyst, temperature, and the specific brominating agent. researchgate.net For highly deactivated aromatic compounds, strong acids like concentrated sulfuric acid are often employed as the solvent to facilitate the reaction with agents like NBS. organic-chemistry.org Conversely, for activated systems, milder conditions are preferable to prevent over-bromination or side reactions.

The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org Optimization studies often involve screening various conditions to find the ideal balance for achieving high conversion and selectivity for the desired product. researchgate.net

A highly effective and common route to aromatic nitriles is through the conversion of the corresponding aldehyde. In this case, 3-Bromo-4,5-dimethoxybenzaldehyde (B129006) serves as the key intermediate. epa.gov This pathway transforms the aldehyde functional group (-CHO) into a nitrile functional group (-CN).

This is a classical and reliable two-step method. First, the aldehyde reacts with hydroxylamine (B1172632) (often from hydroxylamine hydrochloride, NH₂OH·HCl) to form an intermediate called an aldoxime. thieme-connect.comnih.gov This aldoxime is then subjected to a dehydration reaction, which removes a molecule of water to yield the final nitrile. thieme-connect.comresearchgate.net

A variety of dehydrating agents can be employed for the second step, and the reaction can often be performed in a "one-pot" fashion without isolating the aldoxime intermediate. thieme-connect.comtandfonline.com However, many traditional methods require heating or harsh conditions, which may not be suitable for thermally sensitive molecules. thieme-connect.com

Modern synthetic chemistry has focused on developing milder, more efficient one-pot procedures for converting aldehydes to nitriles. These methods are often metal-free, which is advantageous for reducing toxic waste and simplifying purification. rsc.orgorganic-chemistry.org

Several effective systems have been developed:

Hydroxylamine in DMSO: Simply heating an aldehyde with hydroxylamine hydrochloride in dimethylsulfoxide (DMSO) at 100°C can directly produce the nitrile in good yields. tandfonline.com

EtOPOCl₂/DBU System: A protocol using ethyl dichlorophosphate (B8581778) (EtOPOCl₂) and the base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) allows for the smooth conversion of aldehydes to nitriles at room temperature, offering a broad scope. thieme-connect.com

N-Boc-O-tosylhydroxylamine (TsONHBoc): This stable reagent provides a direct, metal-free method for converting a wide range of aldehydes into nitriles in excellent yields under mild conditions. rsc.orgrsc.org

Chemo-enzymatic Methods: A green chemistry approach utilizes enzymes, such as aldoxime dehydratases (Oxd), to catalyze the dehydration of aldoximes in water. The aldoxime can be formed in situ from the aldehyde, creating a tandem chemo-enzymatic cascade. nih.govresearchgate.net

Table 2: Selected One-Pot Methods for Aldehyde to Nitrile Conversion

| Reagent System | Conditions | Key Features | Source(s) |

| NH₂OH·HCl in DMSO | 100°C | Simple, straightforward procedure for both aliphatic and aromatic nitriles. | tandfonline.com |

| NH₂OH·HCl, EtOPOCl₂, DBU | Room Temperature | Mild conditions, broad scope, avoids heating. | thieme-connect.com |

| TsONHBoc, K₂CO₃ | 60°C | Metal-free, tolerates a wide range of functional groups, uses a stable reagent. | rsc.orgrsc.org |

| NH₂OH·HCl / Aldoxime Dehydratase (Oxd) | Room Temperature | Green method, uses water as a solvent, enzymatic catalysis. | nih.govresearchgate.net |

| NH₂OH·HCl over CuFAP catalyst | 100°C | Heterogeneous, reusable catalyst system. | scirp.org |

This table is interactive. You can sort and filter the data.

These modern methods offer significant advantages in terms of operational simplicity, milder reaction conditions, and reduced environmental impact, making them highly suitable for the synthesis of complex molecules like 3-Bromo-4,5-dimethoxybenzonitrile from its aldehyde precursor.

Table of Compounds

Conversion from Substituted Benzaldehyde Derivatives

Multi-Step Synthetic Sequences Involving this compound as an Intermediate

The construction of the this compound scaffold can be approached through various synthetic strategies. These often rely on the precise introduction and transformation of functional groups on a pre-existing benzene ring.

The synthesis of this compound can be hypothetically achieved through functional group interconversions on readily available starting materials. One plausible route involves the electrophilic bromination of a suitably substituted aromatic precursor. For instance, starting from 3,4-dimethoxybenzonitrile (veratronitrile), electrophilic bromination would be directed by the activating methoxy groups. wku.edu However, this would likely lead to a mixture of isomers, and achieving the desired 3-bromo substitution pattern would require a specific synthetic design, potentially starting from a different precursor where the directing effects of the substituents favor bromination at the C-3 position.

Another potential strategy begins with a more accessible starting material, such as 3,4-dimethoxybenzaldehyde. A sequence involving nitration, reduction of the nitro group to an amine, followed by the Sandmeyer reaction for bromination, and finally, conversion of the aldehyde group to a nitrile, represents a viable, albeit lengthy, synthetic pathway. The conversion of an aldehyde to a nitrile can be accomplished through various methods, including the dehydration of the corresponding aldoxime. google.com

The table below outlines a hypothetical multi-step synthesis based on functional group interconversion starting from 3,4-dimethoxybenzaldehyde.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2-Nitro-4,5-dimethoxybenzaldehyde |

| 2 | Reduction | Fe, HCl or H₂, Pd/C | 2-Amino-4,5-dimethoxybenzaldehyde |

| 3 | Sandmeyer Reaction | 1. NaNO₂, HBr, 0-5°C; 2. CuBr | 2-Bromo-4,5-dimethoxybenzaldehyde |

| 4 | Aldoxime Formation | NH₂OH·HCl, Pyridine | 2-Bromo-4,5-dimethoxybenzaldehyde oxime |

| 5 | Dehydration | Acetic anhydride, Reflux | This compound |

This table represents a plausible, hypothetical synthetic route.

It is important to note a distinction in chemical structure based on documented synthetic routes. The precursor 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene is utilized in the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a compound where a CH₂CN group is attached to the benzene ring, rather than just a CN group as in benzonitrile (B105546). google.com This synthesis is a key step in the preparation of pharmaceuticals like Ivabradine. gipresearch.comgoogle.com

The reaction proceeds via the nucleophilic substitution of the benzylic bromide. Acetonitrile (B52724) is deprotonated by a strong base, such as n-butyllithium, at low temperatures to form a stabilized carbanion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the benzene ring to form a new carbon-carbon bond. google.comgoogle.com

The detailed reaction is described in the following table, based on a patented procedure. google.com

| Reactant/Reagent | Molar Equivalent | Purpose |

| 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | 1.0 | Electrophilic precursor |

| Acetonitrile | 1.8 | Nucleophile source (after deprotonation) |

| n-Butyllithium (2M in cyclohexane) | 1.1 | Strong base for deprotonation |

| Tetrahydrofuran (B95107) (THF) | - | Solvent |

| Water | - | Quenching agent |

| Ethyl acetate | - | Extraction solvent |

The reaction is typically carried out at a low temperature, around -60°C, to control the reactivity of the organolithium reagent. google.comgoogle.com After the reaction is complete, it is quenched with water and the product, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, is extracted and purified, often by column chromatography. google.com This process yields an oily product that may crystallize into a solid. google.com

Chemical Reactivity and Transformation Studies of 3 Bromo 4,5 Dimethoxybenzonitrile

Substitution Reactions at the Bromine Atom

The bromine atom on the aromatic ring is a key site for functionalization, enabling the introduction of a wide array of substituents through different reaction mechanisms.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. byjus.commasterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromine atom, on the aromatic ring. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

Transition-metal catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commtroyal.ca These reactions offer a versatile and efficient way to modify the structure of 3-Bromo-4,5-dimethoxybenzonitrile by replacing the bromine atom with various organic fragments. rhhz.net

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or its ester) with an organohalide. libretexts.orgscielo.br This reaction is known for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgscielo.br

In the context of this compound, the Suzuki-Miyaura coupling provides a powerful method for introducing new aryl or alkyl groups at the position of the bromine atom. The general scheme for this reaction involves the use of a palladium catalyst, a base, and a suitable solvent. beilstein-journals.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd(dba)₂/Xantphos | Cs₂CO₃ | Dioxane | 3-(3,5-Dimethylisoxazol-4-yl)quinoline |

| 3-Chloropyridine | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 3-(3,5-Dimethylisoxazol-4-yl)pyridine |

| Heteroaryl Bromide | gem-Difluoroallylboronate | (P(t-Bu)₂Ph)₂·PdCl₂ | CsF | 1,4-Dioxane | gem-Difluoroallyl heteroarene |

This table presents examples of Suzuki-Miyaura reactions with various substrates and conditions to illustrate the versatility of the method. nih.govsioc-journal.cn

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. These include the Stille coupling (using organotin reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). mdpi.comdigitellinc.com Each of these methods offers a unique way to introduce different functional groups, thereby expanding the synthetic utility of the starting material. For instance, the Sonogashira coupling would allow for the introduction of an alkyne group, a valuable handle for further transformations. youtube.com

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency and outcome of these reactions can be influenced by various factors, including the choice of ligand on the palladium catalyst, the base, the solvent, and the temperature. clockss.orgmdpi.com

Transition-Metal Catalyzed Cross-Coupling Reactions

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

One of the most common reactions of the nitrile group is its reduction to a primary amine (-CH₂NH₂). This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group can then be further functionalized.

Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. This transformation provides another route to introduce a different functional group onto the aromatic ring, which can then participate in a range of other reactions, such as esterification or amidation.

Reductive Transformations to Amine Derivatives

The nitrile group of this compound is susceptible to reduction to form the corresponding primary amine, (3-Bromo-4,5-dimethoxyphenyl)methanamine. This transformation is a fundamental process in organic synthesis, providing a route to valuable intermediates. Common methods for the reduction of aryl nitriles include catalytic hydrogenation and the use of metal hydride reagents.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) under pressure. While specific studies on this compound are not prevalent in the literature, the reduction of similar benzonitrile (B105546) derivatives proceeds under these conditions.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are effective for the reduction of nitriles to primary amines. Care must be taken to quench the reaction carefully to avoid uncontrolled reactions.

| Reductive Method | Typical Reagents & Conditions | Expected Product |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, Ethanol, Elevated pressure and temperature | (3-Bromo-4,5-dimethoxyphenyl)methanamine |

| Metal Hydride Reduction | 1. LiAlH₄, THF, 0 °C to reflux2. H₂O quench | (3-Bromo-4,5-dimethoxyphenyl)methanamine |

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are commonly used for this purpose. The initial reaction forms an imine salt, which upon acidic hydrolysis, yields a ketone. This provides a valuable method for the formation of new carbon-carbon bonds.

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield 1-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-one after workup.

| Nucleophile | Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent | R-MgX (e.g., CH₃MgBr) | Iminomagnesium halide salt | Ketone (e.g., 1-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-one) |

| Organolithium Reagent | R-Li (e.g., n-BuLi) | Iminolithium salt | Ketone (e.g., 1-(3-Bromo-4,5-dimethoxyphenyl)pentan-1-one) |

Cyclization Reactions Utilizing the Nitrile Functionality

The nitrile group of this compound can participate in cyclization reactions to form various heterocyclic systems. These reactions often involve the reaction of the nitrile with other reagents to build the ring structure.

Tetrazole Formation: A common cyclization reaction involving nitriles is the [2+3] cycloaddition with an azide, typically sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form a tetrazole ring. This would yield 5-(3-Bromo-4,5-dimethoxyphenyl)-1H-tetrazole. Tetrazoles are important scaffolds in medicinal chemistry. rsc.org

Triazine and Quinazoline Synthesis: While direct cyclization from this compound is not extensively documented, analogous benzonitriles serve as precursors for heterocycles like triazines and quinazolinones. nih.govorganic-chemistry.orgbldpharm.comuni.lu For example, o-bromobenzonitriles can be used in "on-water" protocols to synthesize quinazolinones, suggesting that with appropriate functionalization, this compound could be a starting material for more complex heterocyclic structures. nih.gov

| Heterocycle | Typical Reagents | Expected Product |

| Tetrazole | NaN₃, NH₄Cl or ZnCl₂ | 5-(3-Bromo-4,5-dimethoxyphenyl)-1H-tetrazole |

| Quinazolinone (Analogous) | Amine, Oxidant (in "on-water" synthesis from o-bromobenzonitrile) | Substituted Quinazolinone derivative |

Reactions Involving the Methoxy (B1213986) Groups

Demethylation Reactions for Hydroxybenzonitrile Formation

The two methoxy groups in this compound can be cleaved to form the corresponding dihydroxybenzonitrile, 3-Bromo-4,5-dihydroxybenzonitrile. This transformation is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers and is often used in anhydrous solvents like dichloromethane (B109758) at low temperatures. scbt.com Other reagents such as hydrobromic acid (HBr) or aluminum chloride (AlCl₃) can also be employed, though they may require harsher conditions. The selective demethylation of one methoxy group over the other can be challenging and often depends on the specific reaction conditions and the electronic environment of the methoxy groups. A patent describes a method for regioselective demethylation of a p-methoxy group in phenolic esters using an excess of aluminum halide. google.com

| Demethylating Agent | Typical Conditions | Expected Product |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | 3-Bromo-4,5-dihydroxybenzonitrile |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 3-Bromo-4,5-dihydroxybenzonitrile |

| Aluminum Chloride (AlCl₃) | Organic solvent, room temperature | 3-Bromo-4,5-dihydroxybenzonitrile |

Modulatory Effects of Methoxy Substituents on Aromatic Reactivity

The two methoxy groups on the benzene (B151609) ring of this compound have a significant influence on the reactivity of the aromatic ring towards electrophilic substitution. Methoxy groups are strong electron-donating groups through resonance, where the lone pairs on the oxygen atoms can be delocalized into the aromatic π-system. pressbooks.pubajrconline.org This increases the electron density of the ring, making it more susceptible to attack by electrophiles.

Other Derivatization Strategies

The bromine atom on the aromatic ring of this compound is a key handle for a variety of derivatization strategies, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. uomustansiriyah.edu.iqblucher.com.br

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. fiveable.meresearchgate.net This is a powerful method for the synthesis of arylamines.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a disubstituted alkyne. google.combohrium.com

Cyanation: The bromine atom can be replaced by a nitrile group through palladium-catalyzed cyanation, using a cyanide source such as potassium ferrocyanide. rsc.orgnih.govorganic-chemistry.orgsigmaaldrich.commit.edu

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or vinyl substituted benzonitrile |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl substituted benzonitrile |

| Buchwald-Hartwig Amination | R-NH₂ | Pd catalyst, Ligand, Base | Amino-substituted benzonitrile |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted benzonitrile |

| Cyanation | K₄[Fe(CN)₆] | Pd catalyst, Ligand, Base | Dinitrile derivative |

Formation of Complex Polycyclic Aromatic Systems

The rigid, planar structure and electron-rich nature of the this compound scaffold make it a valuable precursor for the synthesis of polycyclic aromatic systems. These larger, often heterocyclic, structures are of interest for their potential applications in materials science and medicinal chemistry. The key to unlocking this potential lies in the strategic functionalization of the bromo and nitrile groups, as well as the aromatic ring itself.

A primary strategy for constructing polycyclic systems from this compound involves palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.govbeilstein-journals.orgharvard.edulibretexts.org

For instance, in a process analogous to the synthesis of phenanthridines from similar bromo-methoxy-substituted benzene derivatives, this compound could be envisioned to undergo a Suzuki-Miyaura coupling with a suitable boronic acid. libretexts.orgnih.gov This would form a biaryl compound, which could then undergo an intramolecular cyclization to yield a polycyclic aromatic system. The specific conditions for such a reaction would likely involve a palladium catalyst, a phosphine (B1218219) ligand, and a base, as outlined in the general literature for Suzuki-Miyaura couplings. harvard.edulibretexts.orgresearchgate.netscielo.br

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions that are relevant to the transformation of aryl bromides like this compound.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | General Observations | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd-bpydc-Ln | PPh₃, PCy₃, SPhos, dppf | K₃PO₄, K₂CO₃, CsOH·H₂O, KOH | Dioxane/Water, Toluene, Aqueous media | Forms C-C bonds with aryl or vinyl boronic acids. Can be run in biphasic or aqueous environments. | harvard.edulibretexts.orgresearchgate.netscielo.brarkat-usa.org |

| Heck Reaction | Pd(OAc)₂ | PPh₃ | TEA, NaOH | DMF, Water | Forms C-C bonds with alkenes. Dehalogenation can be a side reaction. | beilstein-journals.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd precatalysts | BINAP, XPhos, t-BuXPhos, tBuBrettPhos | NaOBut, LHMDS, Cs₂CO₃ | Toluene, THF | Forms C-N bonds with amines. Ligand choice is crucial for efficiency. | nih.govchemspider.comresearchgate.netnih.gov |

A notable example of forming a polycyclic system from a related compound is the synthesis of trisphaeridine (B1211939) from 1-bromo-2,4,5-trimethoxybenzene. nih.gov This multi-step synthesis involved a Suzuki-Miyaura coupling to create a biaryl aldehyde, which was then converted to an oxime. A subsequent photochemical cyclization yielded the phenanthridine (B189435) core. nih.gov This demonstrates the utility of bromo-dimethoxy-substituted benzene rings as precursors to complex heterocyclic systems.

Rearrangement Reactions and Structural Isomerization Studies

A thorough review of the available scientific literature indicates a lack of specific studies on the rearrangement reactions and structural isomerization of this compound. While rearrangement reactions are a known class of transformations in organic chemistry, there are no prominent examples reported for this particular compound within the searched scholarly articles. Similarly, studies focusing on the structural isomerization of this compound to other isomers have not been identified in the current body of literature. This suggests that this area of its chemical reactivity remains largely unexplored or that the compound is relatively stable under a range of conditions, not readily undergoing such transformations.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 4,5 Dimethoxybenzonitrile and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

In the case of benzonitrile (B105546) derivatives, the characteristic vibrational frequencies of the cyano (C≡N), methoxy (B1213986) (O-CH₃), and carbon-bromine (C-Br) groups, as well as the aromatic ring, can be identified. For instance, the C≡N stretching vibration is typically observed in the range of 2220-2240 cm⁻¹. The methoxy groups exhibit characteristic C-H stretching and bending vibrations, as well as C-O stretching vibrations.

A combined experimental and theoretical study on related brominated benzonitrile compounds, such as 4-bromo-3-methylbenzonitrile, has demonstrated the utility of Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.netproquest.com The vibrational frequencies obtained from these experimental techniques are often compared with theoretical values calculated using methods like Density Functional Theory (DFT) for accurate assignment of the observed bands. researchgate.netproquest.comresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Benzonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220 - 2240 |

| Methoxy (O-CH₃) | C-H Stretching | 2830 - 2950 |

| Methoxy (O-CH₃) | C-O Stretching | 1000 - 1300 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C Stretching | 1400 - 1600 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 600 |

This table provides a generalized range for characteristic vibrations based on data from various benzonitrile derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the solid-state properties of a compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can gain insights into the molecule's reactivity and electronic properties.

For instance, in a study of 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the HOMO-LUMO energy gap, which is a crucial parameter for assessing the chemical reactivity of a compound. researchgate.net Similar calculations on other brominated aromatic compounds have been used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating potential reaction pathways. By calculating various reactivity descriptors derived from DFT, such as ionization potential, electron affinity, and electrophilicity index, researchers can anticipate how a molecule will behave in a chemical reaction. researchgate.net

For example, the Fukui function, another descriptor derived from DFT, can be used to identify the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. researchgate.netnih.gov This information is invaluable for designing synthetic routes and understanding reaction mechanisms involving compounds like 3-Bromo-4,5-dimethoxybenzonitrile.

Conformational analysis is crucial for understanding the three-dimensional shapes that a molecule can adopt and their relative stabilities. For flexible molecules, computational methods can be used to explore the potential energy surface and identify the most stable conformers. For instance, a potential energy surface scan was performed for 3-bromo-2-hydroxypyridine (B31989) to identify its most stable conformation. nih.gov

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. These simulations can be used to investigate the stability of ligand-protein complexes, as demonstrated in a study of bromo nih.govcosmosscholars.com benzodiazepine (B76468) derivatives. cosmosscholars.com By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over time, researchers can assess the stability and flexibility of molecules and their complexes. cosmosscholars.com

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-Bromo-4,5-dimethoxybenzonitrile often involves multi-step processes starting from precursors like 3-bromo-4,5-dimethoxybenzaldehyde (B129006). One documented method involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with hydroxylamine (B1172632) hydrochloride and sodium formate (B1220265) in formic acid. While effective, this route can require prolonged reaction times at elevated temperatures. Current time information in Bangalore, IN.chemistryviews.org Future research is geared towards developing more efficient, sustainable, and environmentally benign synthetic strategies.

Key areas for development in sustainable synthesis include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. A cyanide-free synthesis of aryl nitriles has been reported using the van Leusen reaction in a continuous flow system, converting ketones to nitriles with short residence times. rsc.org Adapting such a flow process for the synthesis of this compound from a corresponding ketone precursor could offer a more sustainable and efficient manufacturing route. Another approach in flow chemistry is the direct preparation of nitriles from carboxylic acids using acetonitrile (B52724) as both the solvent and a reagent under supercritical conditions, eliminating the need for catalysts. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. chemistryviews.org Research into the photocatalytic synthesis of benzonitriles via the ammoxidation of benzyl (B1604629) alcohols using heterogeneous photocatalysts like BiOBr nanosheets has shown high selectivity and yields. chemistryviews.org Applying this technology to the corresponding benzyl alcohol of this compound could provide a greener synthetic pathway. Furthermore, photoredox-catalyzed C-H cyanation of arenes presents another promising route, avoiding the need for pre-functionalized starting materials. beilstein-journals.org

Catalytic Oxidative Dehydrogenation: The development of robust catalysts for the oxidative dehydrogenation of amines to nitriles using air as a green oxidant is another active area of research. dtu.dk Utilizing a substituted benzylamine (B48309) to synthesize this compound through this method could offer an atom-economical and environmentally friendly alternative.

Exploration of Under-Investigated Reaction Pathways

The reactivity of this compound is primarily dictated by its three functional groups: the nitrile, the bromo substituent, and the electron-rich dimethoxy-substituted aromatic ring. While its use as a building block is established, a number of its potential reaction pathways remain under-explored.

| Reaction Type | Reagents/Conditions | Potential Products | Reference |

| Suzuki Coupling | Trimethylboroxine, Palladium catalyst | 3,4-dimethoxy-5-methyl-benzonitrile | chemistryviews.orggoogle.com |

| Photocatalytic C-H Functionalization | Triflyl chloride, Photocatalyst | Trifluoromethylated derivatives | beilstein-journals.org |

| Visible-light mediated cyclization | Thiophenols, Eosin Y | 2-substituted benzothiazoles | rsc.org |

| Photochemical amination | Aliphatic amines | Substituted anilines | rsc.org |

Future research should focus on:

Cross-Coupling Reactions: Beyond the documented Suzuki coupling, the bromo substituent is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse functionalities.

Photoredox Catalysis: The electron-rich nature of the benzene (B151609) ring suggests potential for various photoredox-catalyzed C-H functionalization reactions beyond cyanation, allowing for the introduction of alkyl, aryl, and other groups at specific positions.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening up a plethora of synthetic possibilities for creating novel derivatives.

Visible-Light Mediated Reactions: The synthesis of 2-substituted benzothiazoles from nitriles and thiophenols under visible light highlights an underexplored area of reactivity for this compound, which could lead to compounds with interesting photophysical or biological properties. rsc.org

Rational Design and Synthesis of Advanced Derivatives with Tunable Properties

The core structure of this compound serves as an excellent starting point for the rational design of advanced derivatives with properties tailored for specific applications. cymitquimica.comcymitquimica.com By systematically modifying the three key positions—the bromo group, the nitrile group, and the aromatic ring—it is possible to fine-tune electronic, steric, and physicochemical properties.

Future efforts in this area should include:

Synthesis of libraries of analogs where the bromo group is replaced with a variety of substituents via cross-coupling reactions. This would allow for a systematic investigation of structure-activity relationships.

Modification of the nitrile group to other functional groups like amides, tetrazoles, or amidines to explore different binding interactions with biological targets.

Introduction of further substituents on the aromatic ring through late-stage C-H functionalization to modulate the electronic properties and solubility of the resulting molecules.

Deeper Mechanistic Studies of Biological Interactions (Non-Human)

While direct biological studies on this compound are limited, its derivatives have shown potential in medicinal chemistry. For instance, it has been used as an intermediate in the synthesis of substituted naphthyridines that act as spleen tyrosine kinase (Syk) inhibitors. google.com A related compound, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, has been investigated as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). google.com

Future research should aim for:

In-depth mechanistic studies of how derivatives of this compound interact with their biological targets (e.g., kinases, receptors) at a molecular level. This could involve techniques like X-ray crystallography of protein-ligand complexes and detailed enzyme kinetics.

Exploration of novel biological targets by screening derivatives against a panel of enzymes and receptors in non-human systems to identify new therapeutic avenues.

Understanding the role of the methoxy (B1213986) groups and the bromine atom in target binding and selectivity through the synthesis and biological evaluation of analogs where these groups are altered or removed.

Expansion into Emerging Fields of Chemical Biology and Materials Science

The versatility of this compound as a building block makes it a candidate for applications in chemical biology and materials science. beilstein-journals.org

Chemical Probes: Derivatives of this compound could be developed into chemical probes to study biological processes. For example, by incorporating a fluorescent tag or a reactive group for covalent labeling, these probes could be used to investigate the function and localization of specific proteins in cells.

Functional Materials: The aromatic and polar nature of this compound and its derivatives suggests potential for their use in the development of novel organic materials. acs.org This could include liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers. Future work should explore the synthesis and characterization of such materials derived from this scaffold.

High-Throughput Screening and Computational Drug Discovery Initiatives (Pre-Clinical)

The potential of this compound as a scaffold for biologically active molecules makes it an ideal candidate for modern drug discovery approaches.

High-Throughput Screening (HTS): Libraries of derivatives synthesized from this compound can be subjected to HTS against various biological targets to identify initial hits for drug development programs. The use of luminescence-based kinase assays, as described for the Syk inhibitors, is an example of an HTS-compatible method. google.com

Computational Drug Discovery: In silico methods can be employed to accelerate the discovery process. This includes virtual screening of computationally generated libraries of derivatives against the three-dimensional structures of known drug targets. Furthermore, computational modeling can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel analogs, helping to prioritize the synthesis of compounds with favorable drug-like characteristics.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4,5-dimethoxybenzonitrile, and what are the critical reaction parameters?

- Methodology : A plausible route involves bromination of 4,5-dimethoxybenzonitrile using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Key parameters include temperature control (0–25°C to avoid over-bromination) and stoichiometric precision to ensure regioselectivity at the 3-position . Alternative pathways may start from dimethoxybenzene derivatives, introducing nitrile groups via cyanation reactions (e.g., Rosenmund-von Braun reaction with CuCN) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

- NMR : H NMR will show distinct methoxy singlets (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). C NMR confirms nitrile (δ ~115–120 ppm) and bromine-substituted carbons (δ ~110–130 ppm) .

- IR : Strong absorption at ~2230 cm (C≡N stretch) and ~1250 cm (C-O of methoxy groups) .

- Mass Spectrometry : Molecular ion peak at m/z 241 (M) with isotopic patterns indicative of bromine (1:1 ratio for Br/Br) .

Q. How can researchers optimize purification methods for this compound to achieve high yields and purity?

- Methodology : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the electronic nature of substituents in this compound influence its reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nitrile and methoxy groups direct electrophilic substitution and stabilize intermediates in Suzuki-Miyaura couplings. Bromine at the 3-position acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Computational studies (DFT) predict activation barriers for transmetalation steps, which can be validated experimentally using kinetic monitoring .

Q. What are the challenges in computational modeling of this compound’s reactivity, and how can DFT studies optimize reaction pathways?

- Methodology : Challenges include accurately modeling bromine’s relativistic effects and methoxy group conformation. Use B3LYP/6-311+G(d,p) basis sets for geometry optimization and transition-state analysis. Compare predicted intermediates (e.g., Pd-π complexes) with experimental LC-MS/MS data to refine mechanistic models .

Q. What role does this compound play in the synthesis of bioactive molecules, and how are its derivatives evaluated for pharmacological activity?

- Methodology : It serves as a precursor for anticancer agents (e.g., STX3451, a neurofibromin-targeting compound). Derivatives are synthesized via sulfamoylation or alkylation, followed by in vitro cytotoxicity assays (e.g., IC₅₀ determination in NF1 tumor cell lines) and in vivo efficacy studies .

Q. How do environmental factors affect the stability of this compound, and what are its degradation byproducts?

- Methodology : Assess photodegradation under UV light (λ = 254 nm) and biodegradation using activated sludge. Identify metabolites (e.g., demethylated or hydroxylated derivatives) via LC-Q-TOF-MS/MS. Toxicity evaluation using Vibrio fischeri bioassays reveals persistent ecotoxicological risks despite degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。